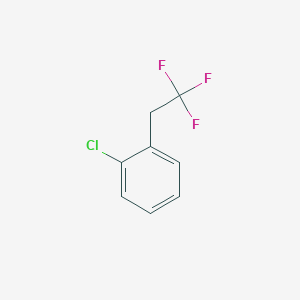

1-Chloro-2-(2,2,2-trifluoroethyl)benzene

Description

Significance of Fluorinated Aromatic Compounds in Advanced Chemical Synthesis

The introduction of fluorine into aromatic compounds can dramatically alter their physical, chemical, and biological properties. sigmaaldrich.com Fluorine is the most electronegative element, and its presence in a molecule can influence electron distribution, bond strength, and molecular conformation. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, which often imparts significant thermal and metabolic stability to the molecule. guidechem.com

These unique characteristics have made fluorinated aromatic compounds invaluable in several areas:

Pharmaceuticals: Fluorine substitution can enhance a drug's effectiveness by improving its metabolic stability, bioavailability, and binding affinity to target enzymes or receptors. vaia.com Notable examples include anticancer agents and antibiotics. nih.gov

Agrochemicals: In pesticides and herbicides, fluorination can increase potency and selectivity, allowing for lower application rates and improved environmental profiles. vaia.com

Materials Science: Fluorinated aromatics are essential for creating advanced materials like fluoropolymers, which exhibit high thermal stability and chemical resistance. nih.gov They are also used in the synthesis of materials for organic light-emitting diodes (OLEDs). nih.gov

The strategic incorporation of fluorine is a key tool for chemists to fine-tune molecular properties and design next-generation products. sigmaaldrich.com

Strategic Position of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene as a Research Target

This compound represents a specialized building block for chemical synthesis. While extensive research specifically detailing its applications is not widespread, its strategic value can be inferred from its distinct molecular architecture. The compound is available from chemical suppliers as a biochemical for research, indicating its utility in discovery-phase studies. scbt.com

The molecule's strategic importance lies in the combination of its two functional groups:

The 2,2,2-trifluoroethyl group (-CH₂CF₃): This group acts as a bioisostere for an ethyl or ethoxy group and is known to enhance properties like lipophilicity and metabolic stability in larger molecules. rsc.org Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring. youtube.com

The Chloro group (-Cl): The chlorine atom serves as a versatile synthetic handle. It is a leaving group in nucleophilic aromatic substitution reactions and, more importantly, a key functional group for modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental methods for constructing complex organic molecules.

This dual functionality makes this compound a potentially valuable intermediate for synthesizing more complex fluorinated compounds for pharmaceutical and materials science applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClF₃ |

| Molecular Weight | 194.58 g/mol |

Data sourced from Santa Cruz Biotechnology, Inc. scbt.com

Overview of Current Research Landscape on Halogenated Trifluoroethylated Benzenes

The research landscape for halogenated trifluoroethylated benzenes is primarily focused on developing efficient synthetic methods and exploring the unique reactivity these structures offer. A key area of investigation is the introduction of the trifluoroethyl group onto aromatic rings, a process known as trifluoroethylation. rsc.org Recent advances have produced novel strategies for forming C(sp²)–CH₂CF₃ bonds on functionalized arenes. rsc.org

The presence of a halogen, such as chlorine, on the benzene (B151609) ring significantly impacts the molecule's reactivity. Halogens are deactivating groups in electrophilic aromatic substitution, meaning they slow the reaction relative to benzene. libretexts.org However, they are also ortho-, para-directing, guiding incoming electrophiles to the positions adjacent and opposite to the halogen. libretexts.org The trifluoroethyl group, being strongly electron-withdrawing, is also a deactivating group but directs incoming electrophiles to the meta position. youtube.com The interplay of these two groups on the same ring presents interesting challenges and opportunities for selective chemical transformations.

Current research often utilizes the halogen atom as a site for further modification. The development of powerful cross-coupling reactions has made halogenated aromatics essential building blocks for constructing carbon-carbon and carbon-heteroatom bonds, allowing chemists to assemble complex molecular frameworks from simpler halogenated precursors. Therefore, compounds like this compound are part of a broader class of reagents designed for the modular synthesis of complex, fluorinated target molecules.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect |

|---|---|---|

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -CH₂CF₃ (Trifluoroethyl) | Deactivating | Meta |

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -CH₃ (Methyl) | Activating | Ortho, Para |

Information synthesized from Chemistry LibreTexts and other educational sources. youtube.comlibretexts.org

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c9-7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQGWJIUZVXRKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 2 2,2,2 Trifluoroethyl Benzene

Direct Functionalization Approaches for Trifluoroethylation of Halogenated Arenes

One primary strategy involves the introduction of the 2,2,2-trifluoroethyl group directly onto a halogenated benzene (B151609) ring, such as chlorobenzene. This is typically achieved through cross-coupling reactions where the carbon-halogen bond is transformed into a carbon-carbon bond.

Trifluoroethylating Agents and Optimized Reaction Conditions

A variety of reagents have been developed to act as sources for the trifluoroethyl moiety. These reactions often require specific catalysts and optimized conditions to proceed efficiently. Common trifluoroethylating agents include 2,2,2-trifluoroethyl iodide (CF₃CH₂I) and related halides. The reaction conditions are crucial for achieving good yields and minimizing side reactions. Visible-light-induced methods have also been developed, offering a mild and efficient pathway for the direct Csp²-H radical trifluoroethylation using reagents like CF₃CH₂I at room temperature. acs.org

Interactive Table: Trifluoroethylating Agents and Conditions

| Reagent | Catalyst System | Solvent | Temperature | Notes |

|---|---|---|---|---|

| CF₃CH₂I | Copper(I) salts | DMF, NMP | 80-120 °C | Standard cross-coupling conditions. |

| CF₃CH₂Br | Palladium complexes | Toluene, Dioxane | 100-140 °C | Often requires specific phosphine (B1218219) ligands. |

| CF₃CH₂I | Photoredox Catalyst (e.g., Iridium-based) | MeCN, DMSO | Room Temp | Proceeds via a radical mechanism under visible light. acs.org |

Catalyst Systems for Selective C-CF₂CH₃ Bond Formation

The formation of the C-C bond between the aromatic ring and the trifluoroethyl group is typically facilitated by transition metal catalysts, most commonly copper or palladium. researchgate.net

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are widely used. Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are effective in mediating the coupling of aryl halides with trifluoroethyl sources. researchgate.netnih.gov These reactions may require the use of a ligand, such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA), to stabilize the copper catalyst and enhance its reactivity. researchgate.net The choice of solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is also critical for the reaction's success.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can also be employed. In these cases, the trifluoroethyl group might be introduced via an organometallic reagent like (2,2,2-trifluoroethyl)zinc halide or a boronic acid derivative, coupling with the 1-bromo-2-chlorobenzene (B145985) or 1,2-dichlorobenzene (B45396) starting material.

Halogenation and Substituent Introduction Strategies on Trifluoroethylated Benzenes

An alternative synthetic route involves starting with (2,2,2-trifluoroethyl)benzene (B1296317) and subsequently introducing the chlorine atom. The primary challenge in this approach is controlling the position of the incoming chlorine atom (regioselectivity).

Regioselective Chlorination of Trifluoroethylated Benzene Scaffolds

The 2,2,2-trifluoroethyl (-CH₂CF₃) group is an electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. In electrophilic aromatic substitution reactions, such as chlorination, electron-withdrawing groups act as deactivators and are meta-directors. libretexts.orgyoutube.com Therefore, the direct chlorination of (2,2,2-trifluoroethyl)benzene using a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) would be expected to yield primarily the meta-substituted product, 1-Chloro-3-(2,2,2-trifluoroethyl)benzene, rather than the desired ortho-isomer. msu.edu

Achieving ortho-selectivity requires specialized methods that can override the inherent electronic directing effects of the trifluoroethyl group. researchgate.net Strategies such as directed ortho-metalation, where a directing group is used to guide a metalating agent (like an organolithium reagent) to the ortho position, followed by quenching with a chlorine source (e.g., N-chlorosuccinimide), could potentially yield the desired product. However, this adds complexity to the synthesis.

Sequential Halogenation and Trifluoroethylation Protocols

A more practical approach considers the order of substituent addition to achieve the correct isomer. Since direct chlorination of trifluoroethylbenzene is not regioselective for the ortho position, the strategy of introducing the halogen first is generally preferred. This falls under the category of direct functionalization discussed in section 2.1, where a starting material like 1,2-dichlorobenzene or 1-bromo-2-chlorobenzene is used. The trifluoroethylation reaction can then be performed, often with selectivity for the more reactive halogen (e.g., bromine over chlorine) if a mixed dihalobenzene is used.

Multi-Step Synthetic Sequences from Simpler Precursors

For complex substitution patterns like that in 1-Chloro-2-(2,2,2-trifluoroethyl)benzene, multi-step synthetic sequences are often the most reliable methods. These routes build the molecule from simpler, readily available starting materials and allow for precise control over the placement of each substituent.

One effective multi-step strategy involves the use of an aniline (B41778) precursor and a Sandmeyer reaction. wikipedia.orgnih.gov The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a wide range of substituents, including halogens, via a diazonium salt intermediate. wikipedia.orgaskfilo.com

A plausible synthetic route is as follows:

Start with 2-(2,2,2-trifluoroethyl)aniline (B1359053): This precursor already has the trifluoroethyl group in the correct position relative to the functional group to be replaced.

Diazotization: The amino group of the aniline is converted into a diazonium salt (Ar-N₂⁺Cl⁻) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). askfilo.com

Sandmeyer Reaction: The resulting diazonium salt is then treated with copper(I) chloride (CuCl). wikipedia.orgnih.gov This catalyzes the displacement of the diazonio group by a chloride ion, releasing nitrogen gas and forming the target molecule, this compound. nih.govnih.gov

This sequence is highly effective because the positions of the substituents are unequivocally established by the structure of the starting aniline.

Interactive Table: Multi-Step Synthesis via Sandmeyer Reaction

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 2-(2,2,2-Trifluoroethyl)aniline | NaNO₂, HCl (aq) | 2-(2,2,2-Trifluoroethyl)benzenediazonium chloride | Formation of the diazonium salt. askfilo.com |

| 2 | 2-(2,2,2-Trifluoroethyl)benzenediazonium chloride | CuCl | This compound | Replacement of the diazonium group with chlorine. wikipedia.org |

Another potential multi-step route could involve Suzuki coupling. This would entail the synthesis of 2-(2,2,2-trifluoroethyl)phenylboronic acid, which could then be coupled with a suitable chlorinated partner under palladium catalysis. chemicalbook.com

Strategies Involving Aromatic Substitution Reactions

A primary route to this compound involves electrophilic aromatic substitution reactions. One plausible strategy is the Friedel-Crafts reaction. This can theoretically be approached in two ways: by alkylating 1-chlorobenzene with a suitable 2,2,2-trifluoroethylating agent or by chlorinating a pre-existing 2,2,2-trifluoroethylbenzene.

In the first approach, 1-chlorobenzene could be reacted with a trifluoroethyl source, such as 2,2,2-trifluoroethyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The chlorine atom on the benzene ring is an ortho-, para-director, meaning the incoming trifluoroethyl group would be directed to the positions ortho and para to the chlorine. This would result in a mixture of isomers, including the desired this compound.

Conversely, starting with (2,2,2-trifluoroethyl)benzene, an electrophilic chlorination using chlorine gas (Cl₂) and a Lewis acid catalyst (e.g., iron(III) chloride, FeCl₃) could be employed. The trifluoroethyl group is a meta-director due to its electron-withdrawing nature. Therefore, this reaction would predominantly yield 1-chloro-3-(2,2,2-trifluoroethyl)benzene, making it a less direct route to the desired ortho-isomer.

Table 1: Illustrative Aromatic Substitution Reaction Parameters This table presents hypothetical data based on typical Friedel-Crafts alkylation and electrophilic halogenation reactions, as specific data for the target molecule is not readily available in the searched literature.

| Reaction Type | Starting Material | Reagents | Catalyst | Temperature (°C) | Potential Yield of Desired Isomer (%) |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | 1-Chlorobenzene | CF₃CH₂Cl | AlCl₃ | 25-50 | Variable, isomer separation required |

| Electrophilic Chlorination | (2,2,2-Trifluoroethyl)benzene | Cl₂ | FeCl₃ | 20-40 | Low, major product is meta-isomer |

Reduction and Oxidation Pathways in Synthesis

Alternative synthetic pathways can involve the reduction or oxidation of precursor molecules. For instance, a molecule with a functional group that can be converted into the trifluoroethyl group could be synthesized and then transformed in a later step.

One such pathway could involve the reduction of a 2-(1-chloro-2-phenyl)acyl fluoride (B91410) or a related carboxylic acid derivative bearing a trifluoromethyl group. For example, the reduction of 2-(1-chloro-2-phenyl)-2,2-difluoroacetyl fluoride with a suitable reducing agent could potentially yield the desired trifluoroethyl group. However, such precursors may be complex to synthesize themselves.

Another conceptual approach involves the transformation of a pre-existing functional group. For example, if a 1-chloro-2-(trifluoroacetyl)benzene could be synthesized, a subsequent reduction of the keto group would be necessary. This could be achieved through methods like the Wolff-Kishner or Clemmensen reduction, though the harsh conditions of these reactions might affect the chloro and trifluoromethyl groups.

Diazotization and Halogenation Reactions

Diazotization followed by a Sandmeyer or similar reaction represents a powerful tool for the introduction of a chloro group onto an aromatic ring at a specific position. This strategy would begin with 2-(2,2,2-trifluoroethyl)aniline.

The synthesis would proceed as follows:

Diazotization: The amino group of 2-(2,2,2-trifluoroethyl)aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This converts the amino group into a diazonium salt, forming 2-(2,2,2-trifluoroethyl)benzenediazonium chloride.

Sandmeyer Reaction: The resulting diazonium salt is then reacted with a copper(I) halide, such as cuprous chloride (CuCl), dissolved in a concentrated halogen acid (e.g., HCl). This facilitates the replacement of the diazonium group with a chlorine atom, yielding this compound.

This method offers high regioselectivity, as the position of the chloro substituent is determined by the initial position of the amino group on the precursor molecule.

Table 2: Illustrative Diazotization and Sandmeyer Reaction Conditions This table presents hypothetical data based on typical diazotization and Sandmeyer reactions, as specific data for the target molecule is not readily available in the searched literature.

| Step | Starting Material | Reagents | Temperature (°C) | Key Intermediate | Potential Yield (%) |

|---|---|---|---|---|---|

| Diazotization | 2-(2,2,2-Trifluoroethyl)aniline | NaNO₂, HCl | 0-5 | 2-(2,2,2-Trifluoroethyl)benzenediazonium chloride | High (in solution) |

| Sandmeyer Reaction | Diazonium Salt Intermediate | CuCl, HCl | 20-50 | This compound | 60-80 |

Industrial Scale Synthesis Considerations and Process Optimization Research

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization, safety, and cost-effectiveness. Modern chemical manufacturing increasingly relies on advanced technologies to achieve these goals.

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of specialty chemicals like this compound. In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs.

Key benefits of this approach include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive intermediates or exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivity.

Scalability: Production can be scaled up by running the process for longer durations or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors.

For the synthesis of this compound, a continuous flow setup could be particularly advantageous for the diazotization step, which involves a potentially unstable diazonium salt intermediate.

Automated Synthesis Platforms and Process Control

Automation plays a crucial role in modern chemical manufacturing by enabling precise control over reaction parameters and improving reproducibility. Automated synthesis platforms can be integrated with continuous flow reactors to create highly efficient and robust manufacturing processes.

These platforms typically consist of:

Automated Reagent Delivery: Syringe pumps or mass flow controllers precisely deliver reagents at specified rates.

In-line Analytics: Techniques such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC) can be integrated into the flow path to monitor the reaction in real-time.

Feedback Control Systems: Data from in-line analytics can be used to automatically adjust process parameters (e.g., temperature, flow rate, stoichiometry) to maintain optimal conditions and ensure consistent product quality.

The use of automated synthesis platforms for the production of this compound would allow for unattended operation, reduced human error, and the generation of large amounts of data for further process optimization.

Chemical Reactivity and Mechanistic Studies of 1 Chloro 2 2,2,2 Trifluoroethyl Benzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. These reactions proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

Influence of Electron-Withdrawing Groups (Trifluoroethyl and Chlorine) on Reactivity

The reactivity of an aryl halide in SNAr reactions is profoundly influenced by the nature and position of substituents on the aromatic ring. For SNAr to occur at a practical rate, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.org

In 1-chloro-2-(2,2,2-trifluoroethyl)benzene, both the chlorine atom and the 2,2,2-trifluoroethyl group (-CH₂CF₃) function as electron-withdrawing substituents primarily through a strong negative inductive effect (-I).

Trifluoroethyl Group (-CH₂CF₃): The three fluorine atoms strongly polarize the C-F bonds, which in turn withdraws electron density from the methylene (B1212753) (-CH₂) group and, consequently, from the benzene (B151609) ring. This withdrawal of electron density deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. The placement of the -CH₂CF₃ group at the ortho position relative to the chlorine atom is crucial, as it effectively stabilizes the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate. nih.gov This stabilization is most pronounced when the charge is delocalized onto the carbon atom bearing the EWG.

Chlorine Atom (-Cl): While halogens are deactivating in electrophilic substitutions, their inductive electron withdrawal also contributes to the activation of the ring toward nucleophilic attack.

The combined electron-withdrawing power of these two groups, particularly the ortho-positioning of the potent trifluoroethyl group, renders the carbon atom attached to the chlorine susceptible to attack by nucleophiles.

Exploration of Diverse Nucleophiles and Reaction Pathways

The activated nature of this compound allows it to react with a variety of strong nucleophiles. The general pathway involves the attack of the nucleophile on the carbon bearing the chlorine, followed by the departure of the chloride ion to restore aromaticity.

Common nucleophiles that can be employed in SNAr reactions with activated aryl halides are summarized in the table below.

| Nucleophile Class | Specific Example | Resulting Functional Group |

|---|---|---|

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy (B1213986) group (-OCH₃) |

| Hydroxides | Sodium hydroxide (B78521) (NaOH) | Hydroxy group (-OH) |

| Amines | Ammonia (NH₃) | Amino group (-NH₂) |

| Thiolates | Sodium thiophenoxide (NaSPh) | Thiophenoxy group (-SPh) |

| Cyanides | Sodium cyanide (NaCN) | Cyano group (-CN) |

The reaction rate is dependent on both the concentration of the substrate and the nucleophile, exhibiting second-order kinetics. The strength of the nucleophile is also a key factor; more potent nucleophiles generally lead to faster reaction rates.

Electrophilic Aromatic Substitution (EAS) Reactions

Deactivating Effects of Trifluoroethyl and Chloro Substituents on Aromatic Ring Activation

Both substituents on this compound decrease the ring's reactivity towards electrophiles compared to unsubstituted benzene. This deactivation arises from the electron-withdrawing inductive effects of both groups, which reduce the electron density of the aromatic π-system, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org

-Cl Group: The chlorine atom is a classic example of a deactivating substituent. It withdraws electron density through its inductive effect, which outweighs its weak electron-donating resonance effect.

-CH₂CF₃ Group: The trifluoroethyl group is strongly deactivating due to the powerful inductive pull of the three fluorine atoms.

Consequently, forcing conditions, such as higher temperatures or stronger acid catalysts, are typically required to achieve electrophilic substitution on this molecule. masterorganicchemistry.com

Regioselectivity in Electrophilic Attack

While both groups are deactivating, they direct incoming electrophiles to different positions. The regiochemical outcome of an EAS reaction on a disubstituted benzene is determined by the combined directing effects of the existing groups. libretexts.org

| Substituent | Reactivity Effect | Directing Effect | Governing Factor |

|---|---|---|---|

| -Cl (Chloro) | Deactivating | Ortho, Para | Resonance donation to ortho/para positions stabilizes the carbocation intermediate. |

| -CH₂CF₃ (Trifluoroethyl) | Strongly Deactivating | Meta | Strong inductive withdrawal destabilizes carbocation intermediates at ortho/para positions. |

In this compound, a synergistic effect on regioselectivity is observed:

The chloro group at C1 directs incoming electrophiles to its ortho (C6) and para (C4) positions.

The trifluoroethyl group at C2 directs incoming electrophiles to its meta (C4 and C6) positions.

Both substituents direct the electrophilic attack to the same positions: C4 (para to chlorine, meta to trifluoroethyl) and C6 (ortho to chlorine, meta to trifluoroethyl). The final product distribution between these two sites will be influenced by sterics. The bulky -CH₂CF₃ group at the C2 position may sterically hinder the approach of an electrophile to the adjacent C3 and, to a lesser extent, the C6 position. Therefore, substitution at the C4 position, which is para to the chlorine and less sterically encumbered, is often favored.

Metalation and Lithiation Studies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. This reaction typically involves the deprotonation of a C-H bond ortho to a directing metalating group (DMG) by a strong organolithium base, such as n-butyllithium (n-BuLi).

For this compound, the chlorine atom can serve as a directing group for lithiation. Halogens are known to direct lithiation to their ortho position, although they are weaker directing groups compared to others like amides or methoxy groups. Based on this principle, treatment of the compound with a strong lithium base would be expected to result in deprotonation at the C6 position, which is ortho to the chlorine.

The resulting organolithium species is a versatile intermediate that can be trapped by a wide range of electrophiles (e.g., CO₂, aldehydes, silyl (B83357) halides) to introduce new functional groups at the C6 position with high regioselectivity. Studies on other chlorobenzenes have demonstrated the feasibility of such regioselective lithiation and subsequent functionalization. acs.org The trifluoroethyl group is not typically a strong directing group for lithiation, so selective deprotonation at C6 is the most probable outcome.

Regioselective Ortholithiation with Organolithium Reagents (e.g., Lithium Diisopropylamide, LDA)

The ortholithiation, or directed ortho metalation (DoM), is a powerful synthetic tool for functionalizing aromatic rings. The position of metalation is directed by the most acidic proton, which is typically influenced by the electronic and chelating effects of substituents on the ring. For a molecule like this compound, the chloro and trifluoroethyl groups would both influence the regioselectivity of deprotonation by an organolithium reagent like LDA.

However, without experimental data, the precise outcome is unknown. The chlorine atom is a known, albeit weak, ortho-directing group. The trifluoroethyl group is strongly electron-withdrawing, which would increase the acidity of adjacent aromatic protons. The interplay between these two groups would determine the final regioselectivity, but no studies have been found that report on this specific reaction. Research on related compounds, such as chloro- and bromo-substituted fluoroarenes, shows that deprotonation often occurs adjacent to a fluorine atom, but this cannot be directly extrapolated to the trifluoroethyl group in this specific steric and electronic environment. epfl.ch

Investigation of Rate-Limiting Aggregation Events in Metalation Processes

Organolithium reagents like Lithium Diisopropylamide (LDA) exist as aggregates (such as dimers and tetramers) in solution. The deaggregation of these species is often the rate-limiting step in metalation reactions. The kinetics of these processes—including the reaction order in LDA and the influence of solvents—are determined through detailed spectroscopic and kinetic studies. No such investigations have been published for the metalation of this compound.

Autocatalysis and Lithium Chloride Catalysis Phenomena in Metalation Reactions

In some LDA-mediated metalations, the aryllithium product can act as a catalyst, accelerating the reaction as it is formed (autocatalysis). Similarly, lithium chloride (LiCl), often present as a byproduct in the synthesis of LDA, can break up LDA aggregates and catalyze the metalation through monomer-based pathways. These are complex phenomena that require dedicated mechanistic studies to identify and quantify. There is no available research indicating that these catalytic effects have been studied in the context of this compound.

Reversibility of Metalation Processes and Equilibrium Dynamics

Metalation reactions can be reversible, with the aryllithium product existing in equilibrium with the starting material and the protonated base (e.g., diisopropylamine). The position of this equilibrium can influence the observed product distribution, especially if the kinetic and thermodynamic sites of deprotonation are different. Investigating these dynamics requires specific experiments, such as isotopic labeling or quenching studies over time, none of which have been reported for this compound.

Oxidation and Reduction Pathways of the Trifluoroethyl Moiety and Aromatic Ring

While no specific studies were found for the oxidation or reduction of this compound, the expected transformations can be described based on the known reactivity of its functional groups.

Controlled Oxidation to Carboxylic Acid Derivatives

The methylene group (CH₂) of the trifluoroethyl substituent is a benzylic position. Benzylic C-H bonds are susceptible to oxidation. nju.edu.cn Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are commonly used to oxidize alkyl chains on a benzene ring to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom.

This general reaction is chemically plausible for this compound, which would be expected to yield 2-Chloro-6-(trifluoromethyl)benzoic acid. However, the strong electron-withdrawing nature of the adjacent CF₃ group could impact the reaction conditions required. No literature was found that specifically documents this controlled oxidation or provides yield and selectivity data.

Table 1: Plausible Oxidation Reaction

| Reactant | Reagent | Expected Product |

|---|

Selective Reduction of the Trifluoroethyl Group

The reduction of a trifluoromethyl or trifluoroethyl group is a challenging transformation due to the strength of the carbon-fluorine bond. It typically requires harsh conditions or specialized reagents. Methods for C-F bond functionalization often involve photoredox catalysis or strong reducing agents to generate radical anion intermediates. Selective hydrodefluorination to a difluoroethyl or ethyl group would be a complex, multi-step process. General methods exist for accessing trifluoroethylarenes, but selective reduction of the group on a complex aromatic ring is not a trivial process and no protocols specific to this substrate were found. organic-chemistry.org

While the structure of this compound allows for predictions of its chemical behavior based on established principles of organic chemistry, a detailed, evidence-based article on its specific reactivity and reaction mechanisms cannot be written at this time. The nuanced topics of regioselectivity, rate-limiting steps in metalation, catalytic phenomena, and reaction dynamics require dedicated experimental investigation, which does not appear to be available in the current body of scientific literature. Further research is needed to fully characterize the chemical properties of this compound.

Aromatic Ring Stability and Ring-Opening Reactions under Harsh Conditions

The aromatic core of this compound is characterized by significant thermal and chemical stability, a hallmark of benzene derivatives. This stability arises from the delocalization of π-electrons within the benzene ring, which creates a highly stable, low-energy electronic configuration. The presence of both a chloro and a 2,2,2-trifluoroethyl substituent on the ring influences its reactivity and stability under extreme conditions.

The trifluoroethyl group, being strongly electron-withdrawing, tends to stabilize the aromatic ring by decreasing its electron density. longdom.org This deactivation makes the ring less susceptible to electrophilic attack. Conversely, the chlorine atom, while also electron-withdrawing through induction, can participate in resonance, slightly offsetting the deactivating effect of the trifluoroethyl group.

Under harsh conditions, such as high temperatures and pressures, the stability of the aromatic ring can be compromised, potentially leading to decomposition or ring-opening reactions. Studies on related compounds, such as polychlorinated biphenyls (PCBs), provide insights into the potential thermal degradation pathways. For instance, the thermal decomposition of PCBs in air has been observed to occur at temperatures between 640 and 740°C, leading to the formation of lower-molecular-weight products. epa.gov While the specific decomposition temperature for this compound is not extensively documented, it is expected to exhibit high thermal stability, with degradation likely occurring at temperatures exceeding several hundred degrees Celsius. The C-Cl bond is typically the most labile site for initial cleavage, followed by fragmentation of the aromatic ring at higher temperatures. nih.gov

Ring-opening reactions of such stable aromatic compounds are generally rare and require extreme conditions, such as those found in high-temperature incineration or certain catalytic processes designed for the degradation of persistent organic pollutants. pjoes.comresearchgate.netwikipedia.org The primary degradation mechanism under such duress is likely to involve radical pathways initiated by the homolytic cleavage of the C-Cl or C-C bonds of the substituent, followed by a cascade of reactions leading to the eventual breakdown of the aromatic nucleus.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is a viable substrate for a variety of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the chlorine atom provides a reactive handle for catalysts, primarily those based on palladium and nickel, to engage in catalytic cycles that lead to the formation of new chemical bonds.

The reactivity of aryl chlorides in these reactions is generally lower than that of the corresponding aryl bromides or iodides due to the stronger C-Cl bond. uwindsor.ca However, significant advancements in catalyst design, particularly the development of electron-rich and sterically bulky phosphine (B1218219) ligands, have enabled the efficient coupling of a wide range of aryl chlorides, including those that are deactivated or sterically hindered. researchgate.netdicp.ac.cnfigshare.comrsc.orgacs.org

The 2,2,2-trifluoroethyl group at the ortho position exerts a strong electron-withdrawing effect, which can influence the reactivity of the C-Cl bond in cross-coupling reactions. This deactivation of the aromatic ring can make oxidative addition to the metal center more challenging. Nevertheless, modern catalytic systems have been shown to be effective for the coupling of electron-poor aryl chlorides. rsc.org

Below is a discussion of several key transition-metal-catalyzed cross-coupling reactions and their applicability to a substrate like this compound, supported by representative data from the literature for analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is one of the most widely used cross-coupling methods. wikipedia.org For substrates like this compound, a palladium catalyst in conjunction with a suitable phosphine ligand and a base is typically employed. The electron-withdrawing nature of the trifluoroethyl group can necessitate more forcing reaction conditions or more active catalytic systems.

| Catalyst/Ligand | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) |

| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | >95 |

| Pd₂(dba)₃ / XPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 110 | 92 |

| PdCl₂(dppf) | 3-Thienylboronic acid | Na₂CO₃ | DME/H₂O | 80 | 88 |

This table presents representative data for Suzuki-Miyaura reactions of substituted aryl chlorides from the literature and is intended to be illustrative of the potential reactivity of this compound under similar conditions. researchgate.netlibretexts.orgyoutube.comyoutube.com

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org Palladium catalysts are standard for this transformation. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the electronic and steric properties of both the aryl halide and the alkene. For this compound, the reaction would likely require a robust catalytic system to overcome the inertness of the C-Cl bond.

| Catalyst/Ligand | Alkene | Base | Solvent | Temp (°C) | Yield (%) |

| Pd(OAc)₂ / P(o-tol)₃ | Styrene | Et₃N | DMF | 120 | 75 |

| PdCl₂ / PPh₃ | n-Butyl acrylate | NaOAc | DMA | 140 | 85 |

| Herrmann's Catalyst | Methyl methacrylate | K₂CO₃ | NMP | 130 | 80 |

This table provides illustrative examples of Heck reactions with substituted aryl chlorides from the literature, suggesting potential conditions for this compound. acs.orgdiva-portal.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is of great importance in medicinal chemistry and materials science. The use of bulky, electron-rich phosphine ligands is crucial for the successful coupling of aryl chlorides, especially those that are electron-deficient.

| Catalyst/Ligand | Amine | Base | Solvent | Temp (°C) | Yield (%) |

| Pd₂(dba)₃ / BINAP | Morpholine | NaOt-Bu | Toluene | 100 | 90 |

| Pd(OAc)₂ / Xantphos | Aniline (B41778) | Cs₂CO₃ | Dioxane | 110 | 82 |

| Pd-G3-Xantphos | n-Hexylamine | K₃PO₄ | t-Amyl alcohol | 100 | 95 |

This table showcases typical conditions for the Buchwald-Hartwig amination of substituted aryl chlorides, indicating the feasibility of this reaction for this compound. acsgcipr.orgchemrxiv.org

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful method for the synthesis of arylalkynes. The coupling of aryl chlorides in Sonogashira reactions can be challenging and often requires higher temperatures and more active catalysts compared to aryl bromides or iodides.

| Catalyst/Co-catalyst/Ligand | Alkyne | Base | Solvent | Temp (°C) | Yield (%) |

| PdCl₂(PPh₃)₂ / CuI / PPh₃ | Phenylacetylene | Et₃N | DMF | 100 | 78 |

| Pd(OAc)₂ / CuI / DavePhos | 1-Hexyne | Cs₂CO₃ | Dioxane | 120 | 85 |

| Pd/C / CuI | Trimethylsilylacetylene | Piperidine | Toluene | 110 | 70 |

This table presents representative examples of Sonogashira couplings involving substituted aryl chlorides, providing a basis for predicting the reactivity of this compound. acs.orgrsc.org

Derivatization Strategies and Applications in Advanced Organic Synthesis

Utilization as a Building Block in Complex Molecular Architectures

The strategic positioning of the chloro and trifluoroethyl groups on the aromatic ring makes 1-Chloro-2-(2,2,2-trifluoroethyl)benzene a valuable scaffold for the synthesis of intricate molecules. The chloro substituent serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.

Introduction of Key Structural Fragments for Diversification

The chlorine atom on the benzene (B151609) ring of this compound provides a reactive site for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of structural fragments, leading to a high degree of molecular diversity. For instance, Suzuki, Stille, and Sonogashira couplings can be employed to append aryl, vinyl, and alkynyl groups, respectively. This modular approach is fundamental in creating libraries of compounds for screening in drug discovery and agrochemical research.

The order of chemical transformations is critical in multi-step syntheses involving substituted benzenes to achieve the desired regiochemistry. libretexts.orgyoutube.com The directing effects of the existing substituents on the aromatic ring guide the position of incoming groups in electrophilic aromatic substitution reactions. libretexts.org

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Nitrogen-containing heterocycles, in particular, are core structures in a vast number of pharmaceuticals. nih.govmdpi.comresearchgate.net this compound can serve as a precursor for the synthesis of various advanced heterocyclic systems. For example, through a series of transformations including amination of the chloro position followed by cyclization reactions, it is possible to construct quinoline-based structures. Quinolines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. wikipedia.orgresearchgate.netscielo.brnih.govnih.gov The synthesis of quinolines often involves the condensation of anilines with other reagents. wikipedia.org

Role in Pharmaceutical Synthesis Research

The unique combination of a reactive chloro group and a lipophilic, metabolically stable trifluoroethyl group makes this compound an attractive starting material in pharmaceutical research.

Intermediate in the Synthesis of Antiviral Agents

While direct evidence of this compound's use in the synthesis of specific commercial antiviral drugs is not widely published, its derivatives, particularly those containing the trifluoromethylphenyl moiety, are integral to many antiviral compounds. The trifluoromethyl group is known to enhance the antiviral and antitumor properties of nucleoside analogs. mdpi.com For instance, trifluoromethyl-containing heterocycles have shown inhibitory activity against the influenza virus polymerase. nih.gov The synthesis of novel isatin derivatives with trifluoromethyl groups has also yielded promising antiviral agents. mdpi.com Phenylalanine derivatives are another class of compounds where the presence of a trifluoromethyl group has been explored for antiviral activity, specifically as HIV-1 capsid inhibitors. nih.gov

Design of Drug Molecules with Enhanced Pharmacokinetic Profiles via Fluorination

The incorporation of fluorine atoms, and particularly trifluoromethyl groups, into drug candidates is a well-established strategy to enhance their pharmacokinetic properties. nih.gov The trifluoromethyl group can significantly increase a molecule's metabolic stability and lipophilicity, which in turn can improve its absorption, distribution, and half-life in the body. This often leads to improved efficacy and a more favorable dosing regimen. The trifluoromethylaniline moiety, which can be derived from this compound, has been shown to improve the potency of certain enzyme inhibitors. nih.gov

Table 1: Impact of Trifluoromethyl Group on Pharmacokinetic Properties

| Pharmacokinetic Parameter | Effect of Trifluoromethyl Group | Rationale |

| Metabolic Stability | Increased | The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes. |

| Lipophilicity | Increased | The trifluoromethyl group is highly lipophilic, which can enhance membrane permeability and absorption. |

| Bioavailability | Often Increased | Improved metabolic stability and absorption contribute to higher bioavailability. |

| Binding Affinity | Can be Enhanced | The trifluoromethyl group can participate in favorable interactions with biological targets. |

This table provides a generalized summary of the effects of a trifluoromethyl group on the pharmacokinetic properties of a drug molecule.

Applications in Agrochemical Development

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to the development of modern agrochemicals. The introduction of fluorine can enhance the efficacy, stability, and selectivity of pesticides and herbicides. researchgate.net The trifluoromethyl group is a common feature in many successful agrochemicals. nih.gov

Structure-activity relationship (SAR) studies of phenyl trifluoroethyl thioether derivatives have led to the discovery of potent acaricidal compounds. nih.gov These studies highlight the importance of the trifluoroethyl moiety in achieving high biological activity against agricultural pests. While direct applications of this compound in commercially available agrochemicals are not extensively documented in publicly available literature, its potential as a building block for novel, effective, and environmentally safer agrochemicals is significant. The ability to introduce the trifluoroethylphenyl scaffold into larger molecules allows for the systematic exploration of new chemical space in the search for next-generation crop protection agents.

Synthesis of High-Efficiency Pesticides and Fungicides

The development of novel pesticides and fungicides often relies on the use of halogenated and fluorinated aromatic compounds. The presence of a chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions, allowing the benzene ring to be linked to various pharmacophores. The trifluoromethyl group is a key feature in many modern agrochemicals, known for enhancing metabolic stability and increasing the efficacy of the active ingredient. semanticscholar.orgnih.gov

Research into chloro-containing 1-aryl-3-oxypyrazoles has demonstrated a viable synthetic pathway for creating potent fungicides. nih.gov In these syntheses, chloro-substituted arylhydrazines are used as precursors. Similarly, this compound can serve as a foundational molecule. Its derivatization might involve transformation into a corresponding hydrazine, which can then undergo cyclization reactions to form a pyrazole (B372694) core. This core can be further functionalized to produce fungicides with high efficacy against pathogens like Rhizoctonia solani. nih.gov

Another strategic application involves using this compound as an intermediate for complex fungicides like epoxiconazole. For instance, related structures such as (Z)-1-chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene are known intermediates in the synthesis of such fungicides, highlighting the utility of the chloro-benzene scaffold in building these molecules. hb-p.com

Table 1: Examples of Fungicide Activity from Chloro-Containing Compounds

| Compound Class | Target Pathogen | Noteworthy Activity |

|---|---|---|

| Chloro-containing 1-aryl-3-oxypyrazoles | Rhizoctonia solani | Several derivatives display excellent fungicidal activity at low concentrations. nih.gov |

| Epoxiconazole Intermediates | Various, including Fusarium wilt and powdery mildew | Leads to a broad-spectrum fungicide with protective, curative, and eradicant action. hb-p.com |

| Organochlorine Compounds | General Fungi | Used in various combinations to control harmful fungi. google.com |

Optimization of Activity and Selectivity of Agrochemicals

The optimization of agrochemical performance is a critical aspect of modern agriculture, aiming to maximize pest control while minimizing environmental impact. The incorporation of fluorine atoms, as found in the trifluoroethyl group of this compound, is a key strategy for enhancing biological activity. The trifluoromethyl group can increase the binding affinity of a molecule to its target site and improve its transport properties within the target organism.

Furthermore, many complex agrochemicals are chiral, meaning they exist as a pair of non-superimposable mirror-image molecules called enantiomers. nih.govnih.gov Often, only one enantiomer is responsible for the desired pesticidal activity, while the other may be inactive or contribute to off-target effects. nih.gov

Contributions to Materials Science Research

In materials science, fluorinated compounds are prized for the unique properties they impart to polymers and surfaces. The combination of chlorine and a trifluoroethyl group in this compound makes it a candidate for developing advanced materials with enhanced characteristics.

Synthesis of Polyfluorinated Polymers for Enhanced Material Properties

Polyfluorinated polymers are known for their exceptional chemical inertness and thermal stability, properties conferred by the strength of the carbon-fluorine bond. acs.org While not a direct monomer for polymers like Poly(chlorotrifluoroethylene) (PCTFE), this compound can be chemically modified to act as a monomer or an additive in polymerization processes.

For instance, the chlorine atom can be replaced or used in coupling reactions to create novel monomers. The incorporation of the trifluoroethyl-benzene moiety into a polymer backbone can enhance properties such as:

Thermal Stability: The strong C-F bonds contribute to a higher degradation temperature.

Chemical Resistance: The fluorine atoms create a protective shield around the polymer chain, making it resistant to solvents and corrosive chemicals.

Reduced Flammability: Fluorinated polymers are often inherently less flammable than their non-fluorinated counterparts.

Research on fluorinated bottlebrush polymers, which have densely grafted side-chains, shows that fluorinated components can be incorporated to tailor the material's final properties. A monomer derived from this compound could be used to create such specialized polymer architectures.

Development of Specialized Coatings and Membranes

The unique surface properties of fluorinated materials make them ideal for specialized coatings and membranes. The presence of multiple fluorine atoms leads to low surface energy, which in turn results in hydrophobic (water-repellent) and oleophobic (oil-repellent) characteristics.

Polymers incorporating the this compound unit could be used to create:

Protective Coatings: Surfaces coated with such polymers would be easy to clean and resistant to staining and graffiti.

High-Performance Membranes: In filtration applications, these membranes would exhibit anti-fouling properties, improving efficiency and lifespan.

Studies on other fluorinated polymers demonstrate that a high fluorine content at the surface is crucial for achieving these properties. The trifluoroethyl group is particularly effective in this regard, as it can orient towards the surface, maximizing the repellent effect.

Exploration for Low Surface Energy and Unique Thermal Properties in Advanced Materials

Materials with low surface energy are defined as those with a surface energy below 36 dynes/cm, making them very difficult to wet and bond to. 3m.com This property is highly desirable for creating "non-stick" surfaces. The trifluoroethyl group in this compound is a strong contributor to low surface energy. Advanced materials derived from this compound would be expected to exhibit these non-stick characteristics, similar to well-known fluoropolymers like Polytetrafluoroethylene (PTFE). thierry-corp.com

In addition to surface properties, the thermal properties of materials derived from this compound are of significant interest. The introduction of fluorine can alter thermal conductivity. For example, related compounds like trans-1-Chloro-3,3,3-trifluoropropene (R1233zd(E)) have been studied for their specific thermal conductivity characteristics for applications as refrigerants and foam blowing agents. nist.gov While the applications differ, this demonstrates that the specific arrangement of chlorine and fluorine atoms on a carbon skeleton significantly influences thermal behavior. Materials synthesized from this compound could therefore be explored for applications requiring specific heat transfer or insulation properties.

Table 2: Properties Conferred by Fluorination in Materials Science

| Property | Contributing Factor | Potential Application |

|---|---|---|

| Low Surface Energy | High fluorine content from the trifluoroethyl group | Non-stick coatings, anti-fouling membranes 3m.com |

| Thermal Stability | Strong Carbon-Fluorine (C-F) bonds | High-performance polymers, specialty fluids acs.org |

| Chemical Resistance | Steric and electronic shielding by fluorine atoms | Linings for chemical reactors, protective gear |

| Unique Thermal Conductivity | Molecular structure and C-F bond vibrations | Specialized heat transfer fluids, insulators nist.gov |

Computational Chemistry and Spectroscopic Characterization in Research of 1 Chloro 2 2,2,2 Trifluoroethyl Benzene

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations are pivotal in understanding the intrinsic properties of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene at a molecular level. These computational methods provide insights that complement and guide experimental studies.

Density Functional Theory (DFT) Studies for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, typically employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine its optimized geometry and electronic properties. These calculations reveal the distribution of electron density, molecular orbital energies, and the electrostatic potential, which are crucial for predicting the molecule's reactivity.

The presence of the electron-withdrawing trifluoroethyl group and the chlorine atom significantly influences the electronic properties of the benzene (B151609) ring. DFT studies can quantify the inductive and resonance effects of these substituents, providing a detailed picture of the electron distribution and the sites most susceptible to electrophilic or nucleophilic attack. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key descriptors of chemical reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.25 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap | 6.36 eV |

Note: The data presented in this table is hypothetical and based on typical computational results for similar molecules. It serves as an illustrative example of the type of information obtained from DFT calculations.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in mapping out potential reaction pathways for this compound. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for reaction feasibility and selectivity.

For instance, in electrophilic aromatic substitution reactions, computational models can predict the regioselectivity by comparing the energies of the transition states leading to ortho, meta, and para substitution. These calculations often show that the directing effects of the chloro and trifluoroethyl groups govern the outcome of the reaction. The identification of transition state structures, which are first-order saddle points on the potential energy surface, is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable for the characterization of this compound, providing experimental data that can be correlated with computational results for a more complete understanding of its structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and signal multiplicities are all indicative of the specific arrangement of atoms within the molecule.

In reaction monitoring, NMR can be used to follow the progress of a reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals. conicet.gov.ar Isotopic labeling studies, where specific atoms are replaced with their isotopes (e.g., ¹³C or ²H), can provide detailed mechanistic information by tracing the fate of the labeled atoms throughout the reaction.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 7.2 - 7.5 |

| CH₂ | 3.4 (quartet) |

| Aromatic C-Cl | 132.1 |

| Aromatic C-CH₂CF₃ | 130.5 |

| Aromatic CH | 127.0 - 129.8 |

| CF₃ | 125.4 (quartet) |

Note: The data in this table is a hypothetical prediction based on established NMR principles and data for analogous compounds. It is intended to be illustrative.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Reaction Monitoring

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the C-H, C-C, C-Cl, and C-F bonds, as well as the vibrations of the benzene ring. beilstein-journals.org

Computational vibrational frequency analysis using DFT can predict the IR spectrum of the molecule. google.com By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed absorption bands to specific vibrational modes can be made. google.com This technique is also valuable for reaction monitoring, as the appearance or disappearance of characteristic vibrational bands can indicate the formation of new functional groups.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretch |

| 2970-2850 | Aliphatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1350-1150 | C-F stretch |

Note: This table contains hypothetical data based on typical IR frequencies for the functional groups present in the molecule and is for illustrative purposes.

Mass Spectrometry for Molecular Fragmentation Analysis and Product Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Upon ionization in the mass spectrometer, the molecule can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification.

The fragmentation of this compound would likely involve the loss of the chlorine atom, the trifluoromethyl group, or the entire trifluoroethyl side chain. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in characteristic isotopic patterns for chlorine-containing fragments.

Table 4: Plausible Mass Spectrometry Fragmentation Pattern for this compound

| m/z | Plausible Fragment |

|---|---|

| 194/196 | [M]⁺ (Molecular ion) |

| 159 | [M-Cl]⁺ |

| 125 | [M-CF₃]⁺ |

| 111 | [M-CH₂CF₃]⁺ |

Note: The m/z values in this table are hypothetical and represent a plausible fragmentation pattern for the molecule.

Crystallographic Analysis and Conformational Studies of Derivatives and Intermediates

As of the latest literature surveys, a definitive single-crystal X-ray crystallographic structure for this compound has not been reported in peer-reviewed journals. The absence of such data means that a detailed, experimentally verified description of its solid-state conformation, including precise bond lengths, bond angles, and torsion angles, is not available.

However, valuable insights can be drawn from computational modeling and the crystallographic analysis of structurally analogous compounds. The primary conformational flexibility in this compound arises from the rotation around the C(aryl)-C(ethyl) single bond. This rotation is subject to steric and electronic influences from the ortho-chloro substituent and the bulky trifluoromethyl group.

Conformational Preferences:

Theoretical calculations would likely predict a preferred conformation where the bulky trifluoromethyl group is oriented away from the chloro substituent to minimize steric hindrance. The rotational barrier around the C(aryl)-C(ethyl) bond could be investigated using computational methods such as Density Functional Theory (DFT). These studies would help in identifying the global minimum energy conformation and any other low-energy rotamers.

For instance, in the related molecule, [2-(2,2,2-trifluoroethyl)phenyl]methanol, computational studies have suggested that the trifluoroethyl substituent adopts a preferred conformation to minimize steric hindrance with adjacent aromatic hydrogen atoms. It was also noted that the carbon-carbon bond connecting the aromatic ring to the trifluoroethyl group exhibits restricted rotation due to the bulky nature of the trifluoromethyl group.

Data from Related Structures:

Analysis of derivatives and intermediates can also provide clues. For example, the synthesis of related compounds, such as those involving 2-chlorobenzotrifluoride, might yield crystalline intermediates whose structures could be determined. tcichemicals.com The conformation of the trifluoromethyl group relative to the chloro-substituted ring in such intermediates would be of significant interest.

In the absence of direct crystallographic data for the title compound, a hypothetical data table based on expected values from computational models and data from similar structures is presented below for illustrative purposes.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

This table is purely illustrative and not based on experimental data.

Data Validation and Comparative Analysis with Chemical Databases (e.g., Cambridge Structural Database)

The validation of experimental crystallographic data is a critical step in structural chemistry. This process involves comparing the determined structure with established chemical principles and with existing data in structural databases. The primary resource for such comparisons for organic and metal-organic compounds is the Cambridge Structural Database (CSD).

Process of Data Validation:

Had a crystal structure for this compound been determined, the validation process would involve:

Internal Consistency Checks: Ensuring that the crystallographic data (e.g., bond lengths, angles, thermal parameters) are chemically reasonable.

Comparison with Averages: Comparing geometric parameters with average values for similar chemical fragments stored in the CSD. For example, the C-Cl and C-F bond lengths would be compared with the vast number of such bonds in the database.

Conformational Analysis: Searching the CSD for related fragments to understand preferred conformations. For the title compound, a search for ortho-substituted (trifluoromethyl)ethylbenzene fragments would reveal common torsional angles and steric interactions.

Comparative Analysis with the CSD:

A search of the CSD for substructures related to this compound would be instrumental in understanding its likely conformation. For example, a search for structures containing the 2-chlorobenzyl or the (trifluoromethyl)phenyl moiety would provide a statistical distribution of observed bond lengths and angles.

Table 2: Illustrative CSD Search Results for Related Fragments

| Fragment | CSD Refcode Example | Key Geometric Parameter | Observed Value (Å) |

|---|---|---|---|

| 2-Chlorophenyl | ABEJIV | C-Cl bond length | 1.74 |

This table provides examples of data that could be retrieved from the CSD for comparative analysis.

The analysis of such data from the CSD would allow researchers to place the (currently unavailable) experimental structure of this compound within the context of known chemical structures, thereby validating its geometric features and conformational preferences.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The chemical industry's shift towards green chemistry is a primary driver for future synthetic research. dovepress.combohrium.combenthamdirect.com For 1-Chloro-2-(2,2,2-trifluoroethyl)benzene, this involves moving away from traditional methods that may use hazardous reagents or generate significant waste. dovepress.com Future synthetic strategies are expected to prioritize atom economy, the use of renewable feedstocks, and processes that operate under milder conditions. researchgate.net

Key research thrusts include:

Flow Chemistry: The adoption of continuous flow reactors can mitigate risks associated with hazardous intermediates and exothermic reactions, offering better control, safety, and scalability. vulcanchem.com

Alternative Solvents: Research will likely focus on replacing conventional volatile organic compounds with greener alternatives like ionic liquids or water-based systems, which have been explored for other organofluorine syntheses. benthamdirect.com

Energy Efficiency: Microwave-assisted synthesis and photocatalysis are emerging as energy-efficient tools that can accelerate reaction times and reduce energy consumption compared to traditional thermal methods. benthamdirect.com

The principles of green chemistry, as outlined by Anastas and Warner, provide a framework for these developments, aiming for processes that are not only efficient but also environmentally benign. researchgate.net

| Green Chemistry Principle | Application to Synthesis of this compound |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Synthesis | Using and generating substances that possess little or no toxicity. |

| Safer Solvents | Minimizing the use of auxiliary substances or making them innocuous. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

Exploration of New Catalytic Transformations for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of new catalysts is crucial for producing this compound and its derivatives with high precision. dntb.gov.ua Future research will target catalysts that can achieve high yields and regioselectivity, particularly in the introduction of the trifluoroethyl group onto the benzene (B151609) ring.

Emerging trends in catalysis relevant to this compound include:

C-H Bond Functionalization: Directing group-assisted or "undirected" C-H activation strategies offer a more atom-economical route to functionalize the aromatic ring, avoiding the need for pre-functionalized starting materials. nih.gov Gold-catalyzed C-H alkylation has shown promise for high site-selectivity in arene functionalization. nih.gov

Cross-Coupling Reactions: Advances in transition-metal catalysis, particularly with palladium and nickel, will continue to provide powerful tools for constructing the core structure. vulcanchem.comresearchgate.net Research into ligands that can control selectivity and catalyst activity for challenging C-F bond activations is an active area. researchgate.net

Asymmetric Catalysis: For creating chiral derivatives of this compound, the development of asymmetric catalysts is essential. This could unlock access to enantiomerically pure compounds for applications in pharmaceuticals and agrochemicals. vulcanchem.com

| Catalytic Strategy | Potential Advantage for Synthesis | Key Research Focus |

| C-H Activation | Increased atom economy, reduced synthetic steps. nih.gov | Development of catalysts for selective, "undirected" functionalization. nih.gov |

| Advanced Cross-Coupling | High functional group tolerance and efficiency. vulcanchem.comresearchgate.net | Novel ligands for controlling selectivity and activating strong C-F bonds. researchgate.net |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways. acs.org | Discovery of new photocatalysts and radical precursors for trifluoroethylation. acs.orgrsc.org |

Investigation of Biological Interactions and Target Specificity from a Chemical Perspective

The incorporation of fluorine, particularly trifluoromethyl or trifluoroethyl groups, is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. mdpi.comacs.org The trifluoroethyl group in this compound significantly influences its electronic properties, lipophilicity, and metabolic stability. mdpi.com These characteristics are critical for a compound's potential biological activity.

Future research from a chemical perspective will involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the substitution pattern on the benzene ring to systematically probe how these changes affect biological activity.

Bioisosteric Replacement: The trifluoroethyl group can act as a bioisostere for other chemical groups, and understanding its influence on binding affinity and target interactions is a key research area. rsc.org

Metabolic Stability Analysis: The strong carbon-fluorine bonds contribute to increased resistance to metabolic degradation. mdpi.com Investigating the metabolic pathways of this compound and its derivatives will be crucial for designing compounds with improved pharmacokinetic properties.

The unique properties conferred by the trifluoroethyl group make this compound and its analogs interesting candidates for screening in drug discovery programs. vulcanchem.com

Advanced Material Applications and Polymer Science Innovations Leveraging Fluorinated Moieties

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.govwikipedia.org The this compound molecule, with its reactive chloro- and aromatic functionalities alongside the stable trifluoroethyl group, represents a potential building block for novel fluorinated materials.

Future directions in this area include:

Monomer Synthesis and Polymerization: Investigating methods to convert this compound into a polymerizable monomer. Subsequent polymerization could lead to new fluoropolymers with tailored properties.

High-Performance Polymers: The incorporation of the trifluoroethylphenyl moiety into polymer backbones could enhance properties such as thermal stability, dielectric performance, and hydrophobicity, making them suitable for applications in electronics, aerospace, and coatings.

Functional Materials: The unique electronic nature of the fluorinated aromatic ring could be exploited in the design of functional materials for applications in sensors or organic electronics.

The global market for fluoropolymers is significant, and the development of new monomers is a key driver of innovation in this field. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.govnih.gov For this compound, these computational tools can accelerate discovery and optimization across the entire research and development pipeline.

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties, reactivity, and potential biological activity of novel derivatives, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov

Reaction Optimization: AI-driven platforms can systematically explore reaction parameters (e.g., catalyst, solvent, temperature) to rapidly identify the optimal conditions for synthesizing this compound, saving time and resources. nih.govdntb.gov.ua

Catalyst Design: Computational chemistry and ML can be used to design new catalysts with enhanced activity and selectivity for specific transformations, including the challenging C-F bond activations or C-H functionalizations relevant to this compound. researchgate.netpnnl.govethz.chnih.gov

Generative AI for Novel Compounds: Generative algorithms can design entirely new molecules with desired properties, expanding the accessible chemical space for drug discovery and materials science based on the this compound scaffold. mit.edu

The synergy between computational prediction and experimental validation will be a hallmark of future chemical research, enabling more efficient and innovative development pathways. iscientific.orgmdpi.com

Q & A

Q. What are the preferred synthetic routes for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts alkylation of chlorobenzene derivatives with trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl chloride) in the presence of Lewis acid catalysts like AlCl₃. Alternative routes may use halogenation of pre-functionalized benzene rings. For example, direct chlorination of 2-(2,2,2-trifluoroethyl)benzene using Cl₂/FeCl₃ can yield the target compound. Key factors affecting yield :

Q. What analytical techniques are critical for characterizing this compound?

- ¹H/¹⁹F NMR : Identifies chloro and trifluoroethyl group positions via coupling patterns (e.g., trifluoroethyl groups show distinct ¹⁹F signals at ~-60 to -70 ppm).